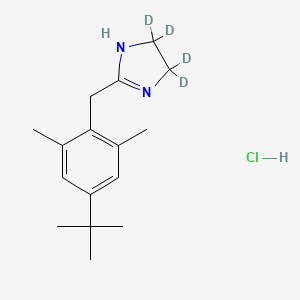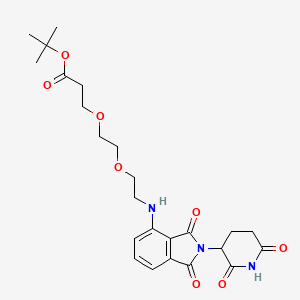
Thalidomide-4-NH-PEG2-COO(t-Bu)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-4-NH-PEG2-COO(t-Bu) is a modified form of Thalidomide, a compound known for its historical use as a sedative and its later discovery as an immunomodulatory drug. This compound is specifically designed to act as a Cereblon ligand, which is crucial in the recruitment of CRBN protein. The t-Bu protecting group at the end of Thalidomide-4-NH-PEG2-COO(t-Bu) can be removed under acidic conditions, making it a key intermediate in the synthesis of PROTAC molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-4-NH-PEG2-COO(t-Bu) involves the modification of Thalidomide with a t-Bu group. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is first activated to introduce a reactive group.
PEGylation: The activated Thalidomide is then reacted with polyethylene glycol (PEG) to form Thalidomide-PEG.
Introduction of t-Bu Group: The PEGylated Thalidomide is further reacted with a t-Bu group to form Thalidomide-4-NH-PEG2-COO(t-Bu).
Industrial Production Methods
Industrial production of Thalidomide-4-NH-PEG2-COO(t-Bu) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of Thalidomide are activated using industrial-grade reagents.
Continuous PEGylation: The activated Thalidomide is continuously reacted with PEG in a controlled environment.
Batch Addition of t-Bu Group: The final step involves the batch-wise addition of the t-Bu group under acidic conditions to ensure complete reaction
化学反应分析
Types of Reactions
Thalidomide-4-NH-PEG2-COO(t-Bu) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: The t-Bu group can be substituted under acidic conditions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic conditions, typically using hydrochloric acid or sulfuric acid, are employed to remove the t-Bu group
Major Products
The major products formed from these reactions include various derivatives of Thalidomide-4-NH-PEG2-COO(t-Bu) with different functional groups replacing the t-Bu group .
科学研究应用
Thalidomide-4-NH-PEG2-COO(t-Bu) has a wide range of scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of PROTAC molecules, which are used for targeted protein degradation.
Biology: The compound is used to study protein-protein interactions and the role of Cereblon in cellular processes.
Medicine: Thalidomide-4-NH-PEG2-COO(t-Bu) is used in the development of new therapeutic agents for cancer and other diseases.
Industry: It is used in the production of specialized chemicals and pharmaceuticals
作用机制
Thalidomide-4-NH-PEG2-COO(t-Bu) exerts its effects by acting as a Cereblon ligand. It recruits the CRBN protein, which is involved in the ubiquitin-proteasome pathway. This recruitment leads to the degradation of target proteins, thereby modulating various cellular processes. The t-Bu group can be removed under acidic conditions, allowing the compound to participate in the synthesis of PROTAC molecules .
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of Thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another derivative with potent anti-cancer properties.
Uniqueness
Thalidomide-4-NH-PEG2-COO(t-Bu) is unique due to its t-Bu modification, which allows it to act as a key intermediate in the synthesis of PROTAC molecules. This modification enhances its ability to recruit CRBN protein and participate in targeted protein degradation .
属性
分子式 |
C24H31N3O8 |
|---|---|
分子量 |
489.5 g/mol |
IUPAC 名称 |
tert-butyl 3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C24H31N3O8/c1-24(2,3)35-19(29)9-11-33-13-14-34-12-10-25-16-6-4-5-15-20(16)23(32)27(22(15)31)17-7-8-18(28)26-21(17)30/h4-6,17,25H,7-14H2,1-3H3,(H,26,28,30) |
InChI 键 |
QVCGYZSGWDGIRF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)
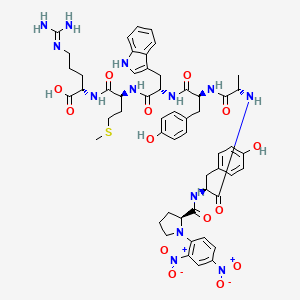
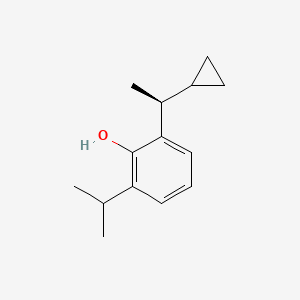
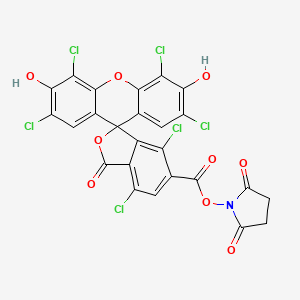
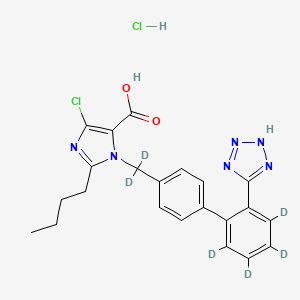
![2-(5-cyclopropyl-11-morpholin-4-yl-7-oxo-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-8-yl)-N-(5-fluoropyridin-2-yl)acetamide](/img/structure/B12382814.png)


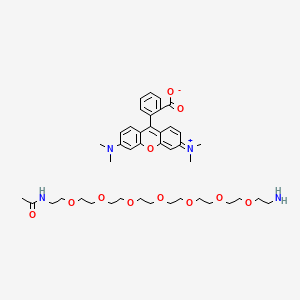

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)

![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)
